3-(4-Chloro-3-fluorophenyl)-1h-pyrazole
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Overview
Description
3-(4-Chloro-3-fluorophenyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-1h-pyrazole typically involves the reaction of 4-chloro-3-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-fluoroaniline and hydrazine hydrate.
Catalyst: Acidic or basic catalyst, such as acetic acid or sodium acetate.
Reaction Conditions: Reflux for several hours.
Purification: Recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-1h-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylpropionic acid
Uniqueness
3-(4-Chloro-3-fluorophenyl)-1h-pyrazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1019009-79-0 |
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Molecular Formula |
C9H6ClFN2 |
Molecular Weight |
196.61 g/mol |
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6ClFN2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) |
InChI Key |
APAVURNMBHMJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)F)Cl |
Origin of Product |
United States |
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